9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
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Overview
Description
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile is a complex organic compound characterized by its boronic ester functional group and a fluorene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: : The cyano group (-CN) can be reduced to form an amine group (-NH2).
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base like triethylamine (Et3N).
Oxidation: : Fluorenone derivatives.
Reduction: : Amines.
Substitution: : Various boronic acid derivatives and their corresponding products.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of drug discovery, the boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The fluorene core can interact with cellular components, influencing various biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the boronic ester and fluorene groups. Similar compounds include:
9,9-Dihexylfluorene-2,7-diboronic Acid Bis(pinacol) Ester: : Similar boronic ester structure but with a different alkyl chain length.
3-(9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl)-9-phenyl-9H-carbazole: : Similar core structure but with additional phenyl and carbazole groups.
These compounds share similarities in their boronic ester functionality but differ in their substituents and overall molecular architecture, leading to different properties and applications.
Properties
IUPAC Name |
9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BNO2/c1-20(2)18-11-14(13-24)7-9-16(18)17-10-8-15(12-19(17)20)23-25-21(3,4)22(5,6)26-23/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEWREHWMQOAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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